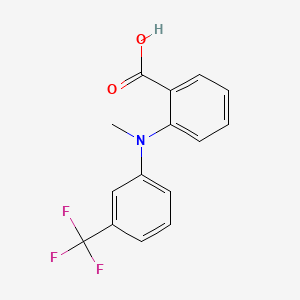

N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid

Description

N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid is an anthranilic acid derivative characterized by a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring and a methyl group attached to the nitrogen atom of the anthranilic acid backbone. Its molecular formula is C₁₅H₁₂F₃NO₂, with a molecular weight of 295.26 g/mol. This compound combines structural features of flufenamic acid (N-(3-trifluoromethylphenyl)anthranilic acid) and N-methylanthranilic acid, which may confer unique physicochemical and biological properties.

For example, flufenamic acid (lacking the N-methyl group) is a known non-steroidal anti-inflammatory drug (NSAID) and calcium-activated chloride channel (CaCC) blocker . The addition of the N-methyl group could enhance metabolic stability or alter interactions with biological targets, as seen in studies of N-methylanthranilic acid derivatives .

Properties

CAS No. |

27696-34-0 |

|---|---|

Molecular Formula |

C15H12F3NO2 |

Molecular Weight |

295.26 g/mol |

IUPAC Name |

2-[N-methyl-3-(trifluoromethyl)anilino]benzoic acid |

InChI |

InChI=1S/C15H12F3NO2/c1-19(13-8-3-2-7-12(13)14(20)21)11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H,20,21) |

InChI Key |

BLODVPQNWORVJM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]- typically involves the following steps:

Starting Materials: The synthesis begins with benzoic acid and 3-(trifluoromethyl)aniline.

Formation of Intermediate: The 3-(trifluoromethyl)aniline is methylated using methyl iodide in the presence of a base such as potassium carbonate to form the intermediate 2-[methyl[3-(trifluoromethyl)phenyl]amino]-.

Coupling Reaction: The intermediate is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid serves as a crucial intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and pain management. Its structural characteristics allow for modifications that enhance the efficacy of drug candidates. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and analgesics, demonstrating promising biological activities in preclinical studies .

Agricultural Chemicals

Formulation of Agrochemicals

This compound is utilized in the formulation of agrochemicals, providing effective solutions for pest control while minimizing environmental impact. Its trifluoromethyl group contributes to enhanced biological activity against pests, making it a valuable component in the development of safer and more effective agricultural products .

Material Science

Development of Advanced Materials

Research into this compound also extends to material science. The compound is being explored for its potential in developing advanced materials such as polymers that exhibit enhanced thermal and chemical resistance. These materials can be applied in various industries, including electronics and automotive sectors, where durability and performance are critical .

Analytical Chemistry

Reagent in Analytical Methods

In analytical chemistry, this compound acts as a reagent that aids in the detection and quantification of other chemical substances in complex mixtures. Its unique properties allow for improved sensitivity and specificity in analytical assays, making it a valuable tool for researchers .

Research on Fluorinated Compounds

Investigating Fluorinated Organic Compounds

The unique trifluoromethyl group present in this compound makes it an important subject of study in research focused on fluorinated organic compounds. These compounds often exhibit improved stability and bioactivity compared to their non-fluorinated counterparts. Studies involving this compound contribute to a deeper understanding of the properties and applications of fluorinated chemicals .

Case Study 1: Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For example, compounds derived from this structure exhibited significant growth inhibition against various cancer cell lines, suggesting that modifications to the anthranilic acid backbone can lead to potent anticancer agents .

Case Study 2: Agricultural Efficacy

Field trials using formulations containing this compound demonstrated effective pest control with reduced environmental toxicity compared to traditional agrochemicals. This highlights the compound's potential as a safer alternative in agricultural practices .

Mechanism of Action

The mechanism of action of benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methylamino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Findings :

- -CF₃ Position : Para-substituted analogs exhibit superior CaCC blocking compared to meta- or ortho-substituted derivatives .

- N-Methyl vs. N-H : N-methylation increases zwitterion stability (89% vs. 71% for N-phenyl) and reduces carboxylic acid acidity (pKa₂ = 4.70 for N-methyl vs. 4.30 for anthranilic acid) .

Calcium-Activated Chloride Channel (CaCC) Blocking

Enzyme Specificity

- UGT74H5 Glycosyltransferase : Prefers N-methylanthranilic acid as a substrate for glucosylation, enabling biosynthesis of antimicrobial triterpenes in oats .

- UGT74H6 Glycosyltransferase : Favors benzoic acid, highlighting the impact of N-methylation on enzyme selectivity .

Physicochemical Properties

*Estimates based on structural analogs.

Biological Activity

N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid is a derivative of anthranilic acid, which has gained attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as anthranilic acid derivatives. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule. Its structure can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, Liu et al. (2013) evaluated a series of anthranilamide derivatives against various cancer cell lines, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MDA-MB-231). The compound demonstrated significant inhibition with IC50 values of 14.6 µM against HCT-116 and 13.86 µM against MDA-MB-231 .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 14.6 |

| MDA-MB-231 | 13.86 |

| A549 (Lung Cancer) | 1.42 |

| HepG2 (Liver Cancer) | 7.09 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 and S phases, indicating a robust anticancer profile .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using the carrageenan-induced rat paw edema model. Results indicated that this compound exhibited significant anti-inflammatory effects, with a maximum inhibition percentage of 68.54% . This suggests its potential utility in treating inflammatory conditions.

3. Antimicrobial Activity

The antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. The compound showed notable activity against both E. coli and S. aureus, with varying degrees of effectiveness depending on concentration .

Table 2: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

Case Studies

In a study conducted by Azuma et al., the pharmacological properties of N-(3',4'-dimethoxycinnamoyl) anthranilic acid were explored as an anti-atopic agent, revealing similar pathways that may be shared with this compound in terms of inflammatory response modulation .

Another significant study focused on the complexation properties of anthranilic acid derivatives, where N-methylanthranilic acid was shown to enhance the solubility and bioavailability of other therapeutic agents, indicating its role as a pharmaceutical aid in drug formulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid, and how can solid-phase synthesis improve yield?

- Methodological Answer : The compound can be synthesized via polymer-supported methods using reagents like DBU/CHCl for deprotonation and coupling agents such as HOBt/DIC in CHCl/DMF (1:1) for amide bond formation . Solid-phase synthesis reduces purification steps and improves yield by immobilizing intermediates (e.g., via Buchwald–Hartwig amination with Pd catalysts). Key parameters include reaction temperature (80–100°C) and stoichiometric ratios (e.g., 0.3 M phenylboronic acid for cross-coupling) .

Q. How can potentiometric titration be used to determine the pKa of N-methylanthranilic acid derivatives?

- Methodological Answer : Titrate the compound in 0.15 mol·dm KCl to mimic physiological ionic strength. Use 0.0196 mol·dm KOH as titrant, and calculate pKa via Bjerrum plots (average bound protons, , vs. pH). For non-aqueous systems (e.g., MDM–water mixtures), calibrate electrodes using HCl/KOH solutions and adjust for solvent effects on pKw . Triplicate measurements ensure precision (±0.1 pH units) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Resolve tautomeric equilibria (e.g., zwitterionic vs. neutral forms) using and NMR in DMSO-d .

- LC-MS : Confirm molecular weight (281.23 g/mol) and detect metabolites (e.g., demethylated products) .

- Potentiometry : Validate ionization states across pH 2–12 .

Advanced Research Questions

Q. How do tautomeric and protonation equilibria of N-methylanthranilic acid derivatives influence their biological activity?

- Methodological Answer : The zwitterionic form (HR) dominates at physiological pH (mole fraction ~0.89 for N-methyl derivatives), affecting solubility and receptor binding. Use UV-Vis spectroscopy (e.g., 250–300 nm) to monitor tautomer ratios. For example, N-phenylanthranilic acid shows lower zwitterion content (0.71), altering bioavailability . Adjusting substituents (e.g., CF position) modulates these equilibria .

Q. What structural modifications enhance the Ca-activated Cl channel blocking activity of anthranilic acid derivatives?

- Methodological Answer : Replace the meta-CF group with para-CF (e.g., N-(4-trifluoromethylphenyl)anthranilic acid) to improve IC from 29.5 µM (meta) to 6.0 µM (para) . Synthesize analogs via Pd-catalyzed cross-coupling and validate using two-electrode voltage clamp assays in Xenopus laevis oocytes .

Q. How can contradictions in solubility data for flufenamic acid analogs be resolved?

- Methodological Answer : Discrepancies arise from measurement conditions (e.g., 0.0265 g/L at 37°C vs. 1.094E-03 g/L at 25°C ). Standardize protocols:

- Use ionic strength buffers (0.15 mol·dm KCl).

- Validate via shake-flask method with HPLC quantification.

- Account for polymorphic forms (e.g., crystalline vs. amorphous) using XRD .

Q. What metabolic pathways are observed for N-methylanthranilic acid derivatives in vivo?

- Methodological Answer : Oral administration in rats leads to rapid de-esterification (e.g., methyl-N-methylanthranilate → N-methylanthranilic acid). Detect metabolites via LC-MS: urinary excretion shows a 20:1 ratio of N-methylanthranilic acid to anthranilic acid . Use -NMR to track trifluoromethyl group stability during metabolism .

Data Contradiction Analysis

Q. Why do reported pKa values for anthranilic acid derivatives vary across studies?

- Methodological Answer : Variations stem from solvent systems (aqueous vs. MDM–water mixtures) and ionic strength adjustments. For example, aqueous pKa for N-methylanthranilic acid is ~3.5–4.0, while non-aqueous systems shift values by ±0.5 units due to dielectric effects . Cross-validate using spectrophotometric (e.g., pH-dependent UV absorbance) and computational (DFT) methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.